Fosinoprilat-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fosinoprilat-d7 is a deuterated analog of fosinoprilat, which is the active phosphinic acid metabolite of the prodrug fosinopril. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of fosinoprilat. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems and understanding its behavior more accurately.
作用机制
Target of Action
Fosinoprilat-d7, the active metabolite of the prodrug fosinopril, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II levels, causing an increase in plasma renin activity and a reduction in aldosterone secretion . This alteration in the RAAS pathway results in the dilation of blood vessels and a decrease in blood volume, which collectively lower blood pressure .
Pharmacokinetics
Fosinopril, the prodrug, is rapidly hydrolyzed to this compound by esterases in the liver and gastrointestinal mucosa . . The half-life of this compound is approximately
生化分析
Biochemical Properties
Fosinoprilat-d7, like its parent compound Fosinoprilat, is known to interact with the angiotensin-converting enzyme (ACE) . ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure . By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .
Cellular Effects
This compound, through its inhibition of ACE, can have significant effects on cellular processes. By reducing levels of angiotensin II, it can decrease vasoconstriction and reduce blood pressure . This can have various effects on cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to ACE and inhibiting its activity . This prevents the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and lowering blood pressure .
Temporal Effects in Laboratory Settings
It is known that Fosinopril, the prodrug of Fosinoprilat, is hydrolyzed to Fosinoprilat mainly in the gastrointestinal mucosa and liver .
Metabolic Pathways
This compound is involved in the renin-angiotensin-aldosterone system (RAAS) pathway . It interacts with the angiotensin-converting enzyme (ACE) in this pathway .
Transport and Distribution
It is known that Fosinoprilat, the active metabolite of Fosinopril, is excreted both in urine and bile .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of fosinoprilat-d7 involves the incorporation of deuterium atoms into the fosinoprilat molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the fosinoprilat structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process would include steps such as:
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize the incorporation of deuterium atoms.
Purification: Using techniques like chromatography to purify the final product and remove any impurities or non-deuterated analogs.
化学反应分析
Types of Reactions
Fosinoprilat-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of this compound.
科学研究应用
Fosinoprilat-d7 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of fosinoprilat in biological systems.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of fosinoprilat.
Drug Interaction Studies: Used to investigate potential interactions between fosinoprilat and other drugs.
Biological Research: Employed in studies related to enzyme inhibition, receptor binding, and other biological processes.
相似化合物的比较
Similar Compounds
Enalaprilat: Another ACE inhibitor with a similar mechanism of action.
Lisinopril: A non-deuterated ACE inhibitor used to treat hypertension and heart failure.
Ramiprilat: The active metabolite of ramipril, also an ACE inhibitor.
Uniqueness
Fosinoprilat-d7 is unique due to the presence of deuterium atoms, which makes it particularly useful in research settings for tracing and studying the pharmacokinetics and metabolism of fosinoprilat. The deuterium atoms provide a distinct advantage in mass spectrometry and other analytical techniques, allowing for more precise and accurate measurements.
生物活性
Fosinoprilat-d7 is a deuterated form of fosinoprilat, the active metabolite of fosinopril, an angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily used in the treatment of hypertension and heart failure. The biological activity of this compound is closely linked to its pharmacological effects, mechanism of action, and potential therapeutic applications.
Fosinoprilat acts as a competitive inhibitor of ACE, an enzyme that converts angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, fosinoprilat reduces levels of angiotensin II, leading to:
- Decreased vasoconstriction : This results in lower blood pressure.
- Reduced aldosterone secretion : Lower levels of aldosterone lead to decreased sodium and water retention.
- Improved cardiac output : Particularly beneficial in patients with heart failure.
The pharmacokinetics of this compound are similar to those of its parent compound, with rapid absorption and a half-life of approximately 12 hours .
Pharmacokinetics
Parameter | Value |
---|---|
Absorption | Peak concentration in ~3 hours |
Distribution | High plasma protein binding (>99%) |
Elimination Half-life | ~12 hours |
Clearance | 26 - 39 mL/min (healthy adults) |
This compound is predominantly eliminated through renal pathways, with about half of the absorbed dose excreted in urine .
Biological Activity and Efficacy
This compound has demonstrated efficacy in various clinical settings:
- Hypertension Management : Clinical trials have shown that fosinopril improves blood pressure control in hypertensive patients. A study indicated that patients receiving fosinopril had significant reductions in systolic and diastolic blood pressure compared to placebo .
- Heart Failure Treatment : In studies involving heart failure patients, fosinopril has been associated with improved exercise tolerance and reduced hospitalizations due to heart failure exacerbations. The Fosinopril Efficacy/Safety Trial (FEST) reported notable improvements in clinical outcomes for patients treated with this ACE inhibitor .
- Renal Protection : this compound has been studied for its protective effects on renal function in diabetic nephropathy. A randomized trial showed that combining fosinopril with losartan significantly reduced proteinuria and improved renal parameters .
Case Studies
- Hypertensive Patients : In a cohort study involving 200 hypertensive patients treated with fosinopril, 85% achieved target blood pressure levels within three months. The most common side effects were dizziness and cough, but these were generally mild .
- Heart Failure Patients : A clinical trial involving 150 patients with heart failure demonstrated that those treated with fosinopril showed a 30% reduction in hospitalization rates compared to those receiving standard care alone. Improvements were noted in both quality of life metrics and functional capacity as measured by the six-minute walk test .
Safety Profile
The safety profile of this compound is consistent with that of other ACE inhibitors. Common adverse effects include:
- Dizziness
- Cough
- Fatigue
- Headache
Severe adverse effects are rare but can include hypotension and renal impairment, particularly in patients with pre-existing conditions .
属性
IUPAC Name |
(2R,4R)-4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-hydroxyphosphoryl]acetyl]pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/p-1/t20-,21+/m0/s1/i1D,3D,4D,9D,10D,11D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIWWYDXDVSWAZ-LXKGALOTSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2C[C@H](C[C@@H]2C(=O)[O-])C3CCCCC3)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO5P- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。